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Compound of Interest

Compound Name: Calenduloside G

Cat. No.: B15186939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies used for the identification and characterization of Calenduloside G, a

triterpenoid saponin of significant interest.

Introduction to Calenduloside G
Calenduloside G is a complex natural product belonging to the oleanane class of triterpenoid

saponins.[1] It is primarily isolated from the roots of Calendula officinalis (marigold).[2] The

structure of Calenduloside G consists of an oleanolic acid aglycone linked to a disaccharide

chain at the C-3 position. The identification and structural elucidation of such complex

molecules rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data for Calenduloside G
High-resolution mass spectrometry is a powerful tool for determining the molecular formula and

obtaining structural information through fragmentation analysis.

Molecular Formula: C₄₂H₆₆O₁₄

Molecular Weight: 794.97 g/mol

Table 1: High-Resolution MS and MS/MS Fragmentation Data for Calenduloside G
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Ion Observed m/z Interpretation

[M-H]⁻ 793.43 Deprotonated molecule

[M-H-162]⁻ 631.4
Loss of a hexose unit

(galactose)

[M-H-176]⁻ 617.4 Loss of a glucuronic acid unit

[M-H-162-176]⁻ 455.4

Loss of both sugar residues,

yielding the oleanolic acid

aglycone

Data sourced from Faustino et al., 2018.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is indispensable for the complete structural elucidation of complex

molecules like Calenduloside G, allowing for the assignment of all proton and carbon signals

and the determination of stereochemistry. While the original 1974 publication by Vecherko et al.

reported the structure of Calenduloside G, detailed high-field 2D NMR data is not readily

available in modern literature.[2] The following tables are a composite based on published data

for the oleanolic acid aglycone and typical chemical shifts for the sugar moieties found in

similar saponins.

Table 2: ¹³C NMR Chemical Shifts (δc) for the Aglycone (Oleanolic Acid) Moiety of

Calenduloside G (in Pyridine-d₅)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15186939?utm_src=pdf-body
https://www.benchchem.com/product/b15186939?utm_src=pdf-body
https://www.mdpi.com/1999-4923/14/10/1981
https://www.benchchem.com/product/b15186939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Chemical
Shift (ppm)

Carbon
Chemical
Shift (ppm)

Carbon
Chemical
Shift (ppm)

1 38.5 11 23.5 21 34.1

2 26.5 12 122.5 22 33.0

3 88.7 13 144.9 23 28.2

4 39.6 14 42.1 24 16.8

5 55.8 15 28.2 25 15.5

6 18.5 16 23.8 26 17.4

7 33.2 17 46.7 27 26.2

8 39.9 18 42.0 28 180.4

9 48.1 19 46.5 29 33.2

10 37.0 20 30.9 30 23.7

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for

Calenduloside G.

Table 3: ¹H NMR Chemical Shifts (δн) for the Aglycone (Oleanolic Acid) Moiety of

Calenduloside G (in Pyridine-d₅)
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Proton Chemical Shift (ppm) Multiplicity

H-3 ~3.37 dd

H-12 ~5.45 br s

H-18 ~3.44 dd

Me-23 ~1.31 s

Me-24 ~1.02 s

Me-25 ~0.95 s

Me-26 ~0.98 s

Me-27 ~1.30 s

Me-29 ~0.94 s

Me-30 ~0.85 s

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for

Calenduloside G. s denotes a singlet, and dd denotes a doublet of doublets.

Table 4: Expected ¹³C and ¹H NMR Chemical Shifts for the Sugar Moieties of Calenduloside G
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Position Moiety δc (ppm) δн (ppm) Multiplicity

1'
β-D-Glucuronic

acid
~107.0 ~4.90 d

2' ~75.0 ~4.20 m

3' ~78.0 ~4.40 m

4' ~73.0 ~4.25 m

5' ~77.5 ~4.00 m

6' ~176.0 - -

1'' β-D-Galactose ~105.0 ~5.10 d

2'' ~74.0 ~4.50 m

3'' ~76.0 ~4.30 m

4'' ~70.0 ~4.60 m

5'' ~76.5 ~4.10 m

6'' ~62.5 ~4.35 m

Note: These are approximate values based on related structures. The linkage between the

sugars is at the 3'-position of the glucuronic acid.

Experimental Protocols
The identification of Calenduloside G involves a multi-step process beginning with extraction

from the plant source, followed by chromatographic separation and finally, spectroscopic

analysis.

Extraction and Isolation
Maceration: Dried and powdered roots of Calendula officinalis are typically macerated with a

polar solvent such as methanol or ethanol at room temperature.
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Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of

increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate

compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

Chromatography: The saponin-rich fraction is further purified using a combination of

chromatographic techniques, such as column chromatography on silica gel or reversed-

phase C18 material, followed by preparative High-Performance Liquid Chromatography

(HPLC) to yield pure Calenduloside G.

Spectroscopic Analysis
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are

recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Samples are typically

dissolved in deuterated pyridine (Pyridine-d₅) or methanol (CD₃OD).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS)

is used to determine the exact mass and molecular formula. Tandem MS (MS/MS)

experiments are performed to obtain fragmentation patterns that aid in structural elucidation,

particularly of the sugar sequence.

Visualization of Workflow and Structural
Correlations
The following diagrams illustrate the general workflow for natural product identification and the

key NMR correlations used to elucidate the structure of Calenduloside G.
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Caption: General workflow for the isolation and identification of Calenduloside G.
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Caption: Key expected 2D NMR correlations for Calenduloside G.

Conclusion
The structural identification of Calenduloside G is a rigorous process that relies on the

synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy. While MS

provides crucial information on molecular weight and fragmentation, NMR is essential for the

complete assignment of the complex three-dimensional structure. This guide provides

researchers with the fundamental spectroscopic data and experimental context necessary for
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the confident identification of Calenduloside G in natural product extracts and for its further

investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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